molecular formula C20H28N2O4 B14568160 N-[1-(3,4-Dihydroxycyclopentyl)propyl]-1-methyl-L-tryptophan CAS No. 61302-94-1

N-[1-(3,4-Dihydroxycyclopentyl)propyl]-1-methyl-L-tryptophan

Cat. No.: B14568160
CAS No.: 61302-94-1
M. Wt: 360.4 g/mol
InChI Key: VWHLOORDURJFBO-PMIDTMBASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(3,4-Dihydroxycyclopentyl)propyl]-1-methyl-L-tryptophan is a complex organic compound that features a cyclopentyl ring substituted with hydroxyl groups and a tryptophan derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-Dihydroxycyclopentyl)propyl]-1-methyl-L-tryptophan typically involves multiple steps, starting with the preparation of the cyclopentyl ring with hydroxyl substitutions. This can be achieved through a series of reactions including hydroxylation and cyclization. The tryptophan derivative is then introduced through a coupling reaction, often using reagents such as carbodiimides to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-Dihydroxycyclopentyl)propyl]-1-methyl-L-tryptophan can undergo various chemical reactions including:

    Oxidation: The hydroxyl groups on the cyclopentyl ring can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to remove oxygen functionalities, potentially converting hydroxyl groups to hydrogen atoms.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield cyclopentanone derivatives, while substitution reactions can produce halogenated cyclopentyl compounds.

Scientific Research Applications

N-[1-(3,4-Dihydroxycyclopentyl)propyl]-1-methyl-L-tryptophan has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological molecules and potential effects on cellular processes.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in targeting specific pathways or receptors.

    Industry: It could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which N-[1-(3,4-Dihydroxycyclopentyl)propyl]-1-methyl-L-tryptophan exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl groups on the cyclopentyl ring and the tryptophan moiety may facilitate binding to specific sites, influencing biological pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tryptophan derivatives and cyclopentyl-substituted molecules. Examples include:

  • N-[1-(3,4-Dihydroxyphenyl)propyl]-1-methyl-L-tryptophan
  • N-[1-(3,4-Dihydroxycyclohexyl)propyl]-1-methyl-L-tryptophan

Uniqueness

N-[1-(3,4-Dihydroxycyclopentyl)propyl]-1-methyl-L-tryptophan is unique due to the specific arrangement of hydroxyl groups on the cyclopentyl ring and the presence of the tryptophan derivative

Properties

CAS No.

61302-94-1

Molecular Formula

C20H28N2O4

Molecular Weight

360.4 g/mol

IUPAC Name

(2S)-2-[1-(3,4-dihydroxycyclopentyl)propylamino]-3-(1-methylindol-3-yl)propanoic acid

InChI

InChI=1S/C20H28N2O4/c1-3-15(12-9-18(23)19(24)10-12)21-16(20(25)26)8-13-11-22(2)17-7-5-4-6-14(13)17/h4-7,11-12,15-16,18-19,21,23-24H,3,8-10H2,1-2H3,(H,25,26)/t12?,15?,16-,18?,19?/m0/s1

InChI Key

VWHLOORDURJFBO-PMIDTMBASA-N

Isomeric SMILES

CCC(C1CC(C(C1)O)O)N[C@@H](CC2=CN(C3=CC=CC=C32)C)C(=O)O

Canonical SMILES

CCC(C1CC(C(C1)O)O)NC(CC2=CN(C3=CC=CC=C32)C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.